

Technical Guide: Spectroscopic Analysis of Ethyl 2-hydroxypyrimidine-5-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-hydroxypyrimidine-5-carboxylate

Cat. No.: B1313237

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for **Ethyl 2-hydroxypyrimidine-5-carboxylate** (CAS: 95928-49-7) is not readily available in publicly accessible databases. The data presented in this guide is predicted based on the chemical structure and spectroscopic principles, supplemented by data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 2-hydroxypyrimidine-5-carboxylate**. These predictions are based on established chemical shift correlations, characteristic infrared absorption frequencies, and common mass spectrometry fragmentation patterns for pyrimidine and ethyl ester functionalities.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.5	Singlet (broad)	1H	N-H (pyrimidine ring)
~8.8	Singlet	1H	H-4 (pyrimidine ring)
~8.6	Singlet	1H	H-6 (pyrimidine ring)
4.25	Quartet	2H	-OCH ₂ CH ₃
1.30	Triplet	3H	-OCH ₂ CH ₃

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~165.0	C=O (ester)
~162.0	C-2 (C-OH)
~158.0	C-4
~155.0	C-6
~115.0	C-5
~61.0	-OCH ₂ CH ₃
~14.5	-OCH ₂ CH ₃

Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet or ATR

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-2800	Strong, Broad	O-H and N-H stretching
~3100-3000	Medium	C-H stretching (aromatic)
~2980-2850	Medium	C-H stretching (aliphatic)
~1720	Strong	C=O stretching (ester)
~1670	Strong	C=O stretching (pyrimidine lactam)
~1600, ~1550	Medium	C=C and C=N stretching (pyrimidine ring)
~1250	Strong	C-O stretching (ester)

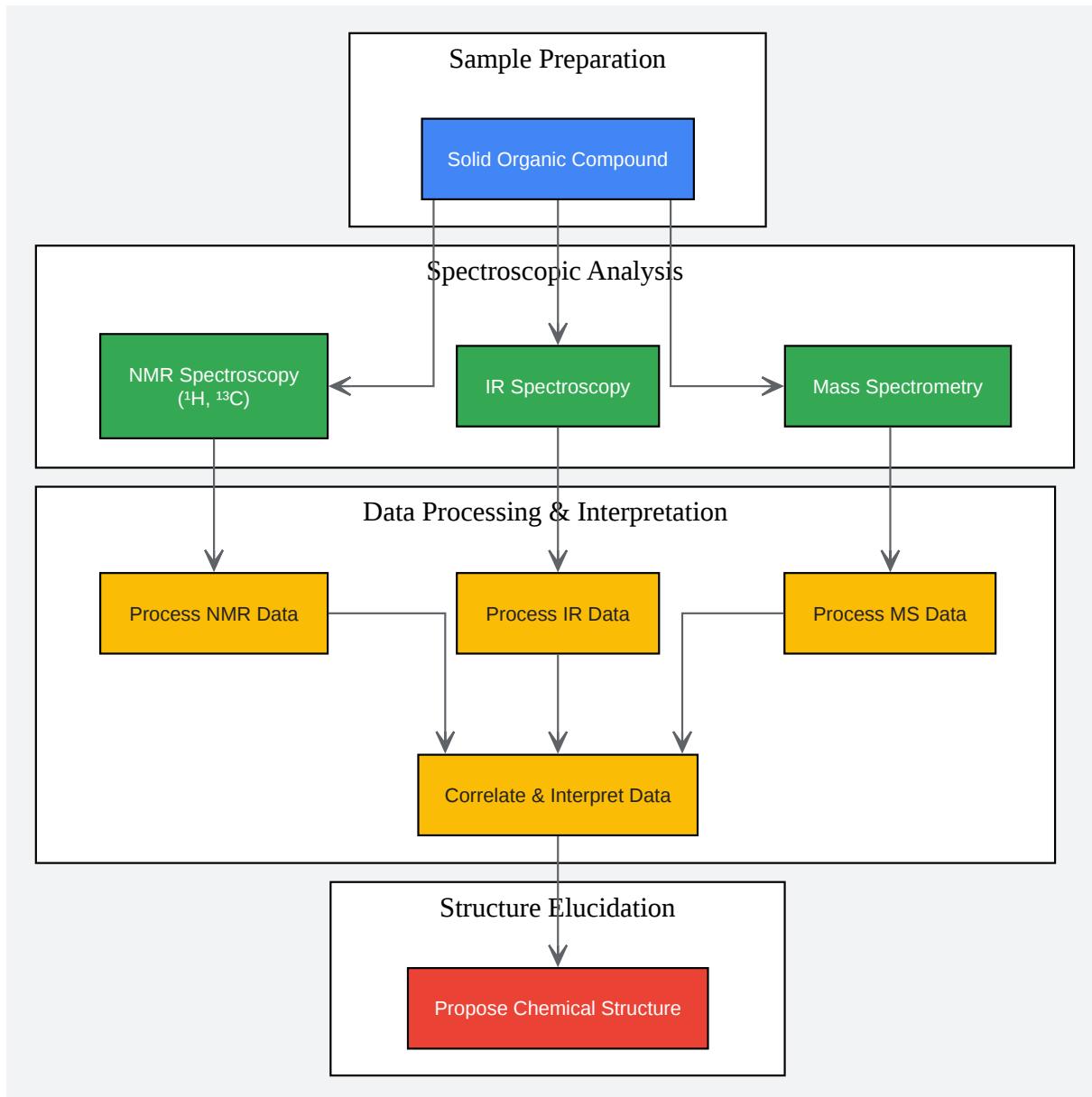
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Predicted Fragment
168	[M] ⁺ (Molecular Ion)
140	[M - C ₂ H ₄] ⁺
123	[M - OCH ₂ CH ₃] ⁺
95	[M - COOCH ₂ CH ₃] ⁺

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like **Ethyl 2-hydroxypyrimidine-5-carboxylate**.



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Caption: General workflow for spectroscopic analysis of an organic compound.

Experimental Protocols

The following are detailed, generalized protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid **Ethyl 2-hydroxypyrimidine-5-carboxylate**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
 - The instrument is tuned and locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - A standard proton pulse program is used.
 - Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse program is used to obtain singlets for all carbon signals.

- A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ^{13}C .
- A wider spectral width is used compared to ^1H NMR.
- Data Processing:
 - The raw data (Free Induction Decay - FID) is Fourier transformed.
 - Phase and baseline corrections are applied.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
 - For ^1H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrument Setup:
 - A background spectrum of the empty ATR crystal is recorded.
- Data Acquisition:
 - A pressure arm is applied to ensure good contact between the sample and the crystal.
 - The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

- Data Processing:
 - The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - The positions of the absorption bands are identified and correlated with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Methodology (Electron Ionization - EI):

- Sample Introduction:
 - A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
 - The sample is vaporized under high vacuum and low pressure.
- Ionization:
 - The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- Mass Analysis:
 - The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The ions are separated based on their mass-to-charge ratio (m/z).
- Detection:

- The separated ions are detected, and their abundance is recorded.
- Data Interpretation:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.
 - The peak with the highest m/z is typically the molecular ion, which provides the molecular weight of the compound.
 - The fragmentation pattern provides information about the structure of the molecule.
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